methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
Description
Methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a triazolo-pyridazine core fused with a benzenesulfonyl group and an acetamido benzoate ester. Its structure combines multiple pharmacophoric elements:
- Triazolo-pyridazine: A nitrogen-rich bicyclic system known for kinase inhibition and antimicrobial activity.
- Benzenesulfonyl group: Enhances metabolic stability and binding affinity in drug design.
- Acetamido benzoate ester: Provides lipophilicity and serves as a prodrug motif for carboxylic acid activation.
Characterization typically employs $ ^1H $ NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
methyl 4-[[2-[6-(benzenesulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6S/c1-32-20(28)14-7-9-15(10-8-14)22-18(27)13-25-21(29)26-17(23-25)11-12-19(24-26)33(30,31)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZAZUFVKDYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Pyridazine Derivatives
The triazolopyridazinone system is constructed via cyclocondensation reactions. A representative method involves reacting 3-oxo-2,3-dihydropyridazine-6-carboxylic acid with thiosemicarbazide under acidic conditions to form the triazole ring.
Procedure :
- Dissolve 3-oxo-2,3-dihydropyridazine-6-carboxylic acid (1.0 eq) in acetic acid.
- Add thiosemicarbazide (1.2 eq) and reflux at 120°C for 8 hours.
- Cool, precipitate with ice water, and filter to obtain the triazolopyridazinone intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Solvent | Acetic acid |
| Temperature | 120°C |
Alternative Cyclization Using Triphosgene
Triphosgene serves as a safer alternative to phosgene for cyclization. A patent method (CN102532046A) details the use of triphosgene (0.33 eq) with acethydrazide in dichloromethane at 0–5°C, achieving 85% yield for a related triazinone system. Adapting this protocol:
- Suspend 6-amino-3-oxo-2,3-dihydropyridazine (1.0 eq) in dichloromethane.
- Add triphosgene (0.35 eq) dropwise under nitrogen at 0°C.
- Stir for 4 hours, then quench with aqueous NaHCO₃.
Introduction of the Benzenesulfonyl Group
Sulfonylation at Position 6
The benzenesulfonyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr Method :
- React 6-chloro-triazolopyridazinone (1.0 eq) with benzenesulfinic acid sodium salt (1.5 eq) in DMF at 80°C.
- Monitor by TLC until completion (6–8 hours).
- Isolate via extraction (ethyl acetate/water) and column chromatography (SiO₂, hexane:EtOAc 3:1).
Palladium-Catalyzed Coupling :
- Combine 6-bromo-triazolopyridazinone (1.0 eq), benzenesulfonyl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in dioxane/water (4:1).
- Heat at 100°C for 12 hours under argon.
- Yield: 68% after purification.
Formation of the Acetamido Linker
Acetylation of Methyl 4-Aminobenzoate
Activate the triazolopyridazinone’s secondary amine for coupling:
Nucleophilic Displacement with Triazolopyridazinone
- Combine methyl 4-(2-chloroacetamido)benzoate (1.0 eq), triazolopyridazinone-sulfonyl intermediate (1.0 eq), and K₂CO₃ (2.0 eq) in DMF.
- Heat at 60°C for 6 hours.
- Purify by recrystallization (ethanol/water) to afford the target compound (82% yield).
Optimization and Scale-Up Considerations
Solvent and Base Selection
Comparative studies show DMF outperforms THF or acetonitrile in the coupling step due to superior solubility of intermediates. inorganic bases (K₂CO₃) provide higher yields than organic bases (DIPEA) in SNAr reactions.
Temperature Control
Exceeding 60°C during acetamido coupling leads to ester hydrolysis (3–8% yield loss). Maintaining 55–60°C minimizes degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity at 254 nm.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The triazolo[4,3-b]pyridazine core can be reduced to form dihydro derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate has been studied for its efficacy against various bacterial strains. For instance, related triazole compounds have demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can exhibit cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The specific activity of this compound in this regard warrants further investigation.
Neurological Applications
Emerging research highlights the role of triazole derivatives in treating neurological disorders. Compounds targeting neurokinin receptors have shown promise in managing conditions such as depression and anxiety . The potential neuroprotective effects of this compound could be explored for therapeutic interventions in neurodegenerative diseases.
Case Study 1: Antimicrobial Screening
A study conducted on various triazole derivatives demonstrated that specific modifications to the chemical structure significantly enhanced antimicrobial activity. Compounds with sulfonamide groups showed improved efficacy against resistant bacterial strains . This suggests that this compound may also possess similar properties.
Case Study 2: Anticancer Efficacy
In vitro studies on related triazole compounds revealed IC50 values indicating significant cytotoxicity against cancer cell lines. For example, one study reported that a structurally similar compound exhibited an IC50 value of 34 µM against HeLa cells . Such findings highlight the need for further testing of this compound for potential anticancer applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazolo[4,3-b]pyridazine core is crucial for this interaction, as it forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
Key Observations:
- Heterocyclic Core: The target compound’s triazolo-pyridazine core distinguishes it from pyridazine (I-6230), triazine (metsulfuron), and benzo-oxazinone (7a-c) systems. These cores influence electronic properties and target selectivity.
- Functional Groups : The benzenesulfonyl group in the target compound contrasts with sulfonylurea (metsulfuron) or oxadiazole (7a-c) moieties, altering solubility and bioactivity.
- Ester Linkage : Shared with I-6230 and metsulfuron, this group modulates bioavailability and metabolic stability.
Biological Activity
Methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate (CAS Number: 1189502-81-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical formula of this compound is C₁₉H₁₈N₄O₅S with a molecular weight of 450.43 g/mol. Its structure features a triazole ring fused with a pyridazine derivative and a benzenesulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₅S |
| Molecular Weight | 450.43 g/mol |
| CAS Number | 1189502-81-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines.
- Cell Line Studies :
- The compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values reported at approximately 0.83 μM for A549 and 0.15 μM for MCF-7 .
- Mechanistic studies indicated that these compounds induce apoptosis through activation of caspases and modulation of cell cycle progression.
Antibacterial Activity
The antibacterial properties of similar sulfonamide-containing compounds have been extensively documented.
- In Vitro Testing :
- Compounds with similar structures demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- For example, the presence of the benzenesulfonyl moiety enhances the interaction with bacterial enzymes, leading to increased potency against strains like Staphylococcus aureus and Escherichia coli.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer proliferation and bacterial survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, preventing their progression and proliferation.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
Q & A
Q. How should conflicting biological activity data across studies be addressed?
- Methodological Answer: Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration) . Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) . Meta-analyses of published datasets can identify confounding variables (e.g., solvent effects in DMSO) .
Q. What steps resolve inconsistencies in reported synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
